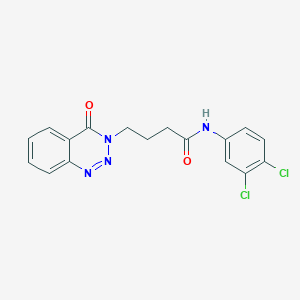![molecular formula C29H25FN2O5S B2654903 N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 865614-55-7](/img/structure/B2654903.png)
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorenylidene, hydroxypropyl, fluoro, methoxyphenyl, and sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the fluorenylidene intermediate: This step involves the reaction of 9H-fluorene with an appropriate aldehyde or ketone under acidic or basic conditions to form the fluorenylidene moiety.
Attachment of the hydroxypropyl group: The fluorenylidene intermediate is then reacted with an epoxide or a halohydrin to introduce the hydroxypropyl group.
Introduction of the sulfonamide group: The hydroxypropyl-fluorenylidene intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The fluorenylidene moiety can be reduced to form a fluorenyl group.
Substitution: The fluoro and methoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction of the fluorenylidene moiety can produce a fluorenyl derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide may be explored for its potential therapeutic properties. Its sulfonamide group is known for its antibacterial activity, and the compound could be modified to enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique combination of functional groups may impart desirable properties such as fluorescence, making it useful in the production of dyes, sensors, and other optoelectronic devices.
作用機序
The mechanism of action of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the fluorenylidene moiety can interact with hydrophobic pockets in proteins. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
N-(9H-Fluoren-9-ylidene)-N-(4-methoxyphenyl)amine: This compound shares the fluorenylidene and methoxyphenyl groups but lacks the sulfonamide and hydroxypropyl groups.
2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene: This compound features the fluorenylidene group but has a different core structure.
(E)-1-(2-Hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: This compound contains the fluorenylidene group and a hydrazine linkage.
Uniqueness
N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which impart a range of chemical and biological properties. Its sulfonamide group provides potential antibacterial activity, while the fluorenylidene moiety offers fluorescence properties. The hydroxypropyl group enhances solubility, and the fluoro and methoxyphenyl groups contribute to its reactivity and stability.
特性
IUPAC Name |
N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN2O5S/c1-36-23-14-12-21(13-15-23)32(38(34,35)24-16-10-20(30)11-17-24)18-22(33)19-37-31-29-27-8-4-2-6-25(27)26-7-3-5-9-28(26)29/h2-17,22,33H,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBSLDFEOJGLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
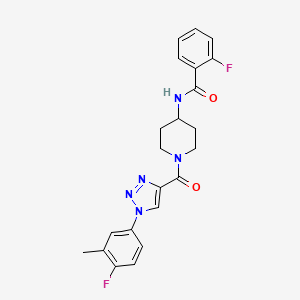
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/new.no-structure.jpg)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2654826.png)
![8-(4-fluoro-3-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2654827.png)
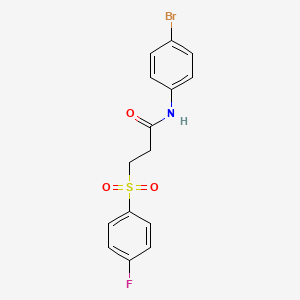
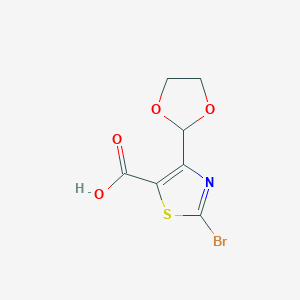
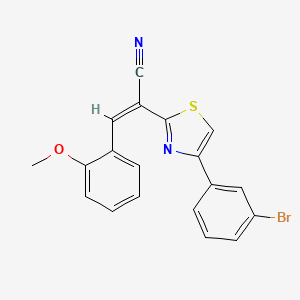
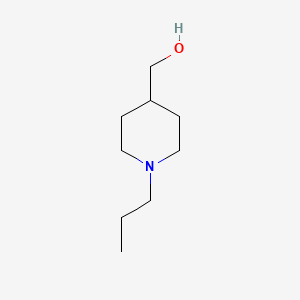
![N-(3,5-dimethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2654833.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2654834.png)
![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)
![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)
![5-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B2654842.png)
